2-{3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenyl benzoate
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Overview
Description
2-[3-(3,4-DIMETHOXYSTYRYL)-1,2,4-OXADIAZOL-5-YL]PHENYL BENZOATE is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of a benzoate group, an oxadiazole ring, and a dimethoxystyryl moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-DIMETHOXYSTYRYL)-1,2,4-OXADIAZOL-5-YL]PHENYL BENZOATE typically involves a multi-step process. One common method includes the reaction of 3,4-dimethoxystyrene with an appropriate oxadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-DIMETHOXYSTYRYL)-1,2,4-OXADIAZOL-5-YL]PHENYL BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions result in compounds with different substituents replacing the original groups.
Scientific Research Applications
2-[3-(3,4-DIMETHOXYSTYRYL)-1,2,4-OXADIAZOL-5-YL]PHENYL BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It finds applications in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-DIMETHOXYSTYRYL)-1,2,4-OXADIAZOL-5-YL]PHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxystyryl)pyrimidine: Shares the dimethoxystyryl moiety but differs in the heterocyclic ring structure.
2-(3,4-Dimethoxystyryl)quinoxaline: Similar in the styryl group but has a quinoxaline ring instead of an oxadiazole ring.
Uniqueness
2-[3-(3,4-DIMETHOXYSTYRYL)-1,2,4-OXADIAZOL-5-YL]PHENYL BENZOATE is unique due to its combination of a benzoate group, an oxadiazole ring, and a dimethoxystyryl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C25H20N2O5 |
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Molecular Weight |
428.4 g/mol |
IUPAC Name |
[2-[3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl]phenyl] benzoate |
InChI |
InChI=1S/C25H20N2O5/c1-29-21-14-12-17(16-22(21)30-2)13-15-23-26-24(32-27-23)19-10-6-7-11-20(19)31-25(28)18-8-4-3-5-9-18/h3-16H,1-2H3/b15-13+ |
InChI Key |
VCIXLPNBFBOFKF-FYWRMAATSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NOC(=N2)C3=CC=CC=C3OC(=O)C4=CC=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NOC(=N2)C3=CC=CC=C3OC(=O)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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